molecular formula C6H13Cl2F3N2 B077057 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride CAS No. 13349-91-2

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride

Cat. No. B077057
Key on ui cas rn: 13349-91-2
M. Wt: 241.08 g/mol
InChI Key: FZNSAOHSKTXHEJ-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To as stirred solution of 1-(2,2,2-trifluoroethyl)piperazine dihydrochloride (181.6 mg, 753 μmol) and triethylamine (182 mg, 250 μL, 1.79 mmol) in dichloromethane (5 mL) cooled to 0° C., 2-chloroacetyl chloride (85.1 mg, 60.0 μL, 753 μmol) was added drop-wise over 2 min then stirred for 10 min. The reaction mixture was warmed to 25° C. over 3 h. The reaction mixture was partitioned between saturated sodium bicarbonate solution (25 mL) and dichloromethane (25 mL). The organic layer was separated, washed with water (25 mL) and brine (50 mL), dried over sodium sulfate, and concentrated to give 2-chloro-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone (123.3 mg, 504 μmol, 67%) as an orange oil. 1H NMR (DMSO-d6) δ: 4.73 (br. s, 2H), 3.45 (br. s, 4H), 3.23 (q, J=10.3 Hz, 2H), 2.61 (d, J=20.8 Hz, 4H).
Quantity
181.6 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[F:3][C:4]([F:13])([F:12])[CH2:5][N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.C(N(CC)CC)C.[Cl:21][CH2:22][C:23](Cl)=[O:24]>ClCCl>[Cl:21][CH2:22][C:23]([N:9]1[CH2:8][CH2:7][N:6]([CH2:5][C:4]([F:3])([F:12])[F:13])[CH2:11][CH2:10]1)=[O:24] |f:0.1.2|

Inputs

Step One
Name
Quantity
181.6 mg
Type
reactant
Smiles
Cl.Cl.FC(CN1CCNCC1)(F)F
Name
Quantity
250 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
60 μL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
then stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 25° C. over 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between saturated sodium bicarbonate solution (25 mL) and dichloromethane (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (25 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC(=O)N1CCN(CC1)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 504 μmol
AMOUNT: MASS 123.3 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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